

# Early Clinical Studies of Ioxaglic Acid Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies investigating the efficacy and safety of **ioxaglic acid**, a low-osmolality iodinated contrast medium. Marketed under the trade name Hexabrix, **ioxaglic acid** was developed to reduce the adverse effects associated with high-osmolality contrast agents. This document summarizes key quantitative data from comparative clinical trials, details the experimental protocols employed in these studies, and provides visualizations of the clinical trial workflow.

## Quantitative Efficacy and Safety Data

The following tables summarize the key findings from early clinical trials comparing **ioxaglic acid** with other contrast media across various imaging modalities.

# Table 1: Comparative Efficacy in Angiography and Left Ventriculography



| Study<br>Comparat<br>or     | Number<br>of<br>Patients                 | Efficacy<br>Outcome                           | loxaglate<br>Group                                                 | Comparat<br>or Group                                               | p-value                                        | Citation |
|-----------------------------|------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------|----------|
| lodixanol<br>320 mg<br>I/ml | 74 (38<br>loxaglate,<br>36<br>lodixanol) | Good<br>radiographi<br>c efficacy             | Not specified quantitative ly, but stated as "good in both groups" | Not specified quantitative ly, but stated as "good in both groups" | Not<br>specified                               | [1]      |
| lodixanol<br>320            | 46                                       | Diagnostic<br>Quality of<br>Visualizatio<br>n | All<br>procedures<br>diagnostic                                    | All<br>procedures<br>diagnostic                                    | p = 0.205<br>(no<br>significant<br>difference) | [2]      |

**Table 2: Comparative Safety and Tolerability in Angiography and Left Ventriculography** 



| Study<br>Comparat<br>or           | Number<br>of<br>Patients                 | Adverse<br>Event/Se<br>nsation            | loxaglate<br>Group               | Comparat<br>or Group            | p-value          | Citation |
|-----------------------------------|------------------------------------------|-------------------------------------------|----------------------------------|---------------------------------|------------------|----------|
| lodixanol<br>320 mg<br>I/ml       | 74 (38<br>loxaglate,<br>36<br>lodixanol) | Any<br>Adverse<br>Events                  | 16 (42%)                         | 6 (16%)                         | p = 0.02         | [1]      |
| Sensation of Warmth               | 34 (89%)                                 | 26 (72%)                                  | p = 0.06                         | [1]                             |                  |          |
| lodixanol<br>320                  | 46                                       | Mild or<br>Moderate<br>Adverse<br>Effects | No<br>significant<br>difference  | No<br>significant<br>difference | p = 0.106        | [2]      |
| Injection-<br>related<br>Pain     | Significantl<br>y greater<br>incidence   | p = 0.025                                 |                                  |                                 |                  |          |
| Diatrizoate<br>(Urografin<br>60%) | 34 (double-<br>blind<br>group)           | Patient<br>Preference                     | All patients preferred ioxaglate | 0 patients                      | Not<br>specified |          |
| Severe<br>Pain                    | 0                                        | 14                                        | Not<br>specified                 |                                 |                  | _        |
| Slight Pain                       | 5                                        | 12                                        | Not<br>specified                 | _                               |                  |          |
| lothalamat<br>e (Conray<br>280)   | 33                                       | Patient<br>Preference                     | 30                               | 0                               | Not<br>specified |          |
| Sensation of Heat                 | Significantl<br>y less                   | Not<br>specified                          |                                  |                                 |                  |          |

**Table 3: Efficacy and Safety in Urography** 



| Study<br>Comparat<br>or                                       | Number<br>of<br>Patients | Outcome                              | loxaglate<br>Group       | Comparat<br>or Group                            | p-value          | Citation |
|---------------------------------------------------------------|--------------------------|--------------------------------------|--------------------------|-------------------------------------------------|------------------|----------|
| Diatrizoate Meglumine and Diatrizoate Sodium (Renografi n-60) | 60                       | Diagnostic<br>Quality of<br>Urograms | Significantl<br>y better | Not<br>specified                                |                  |          |
| Body Heat,<br>Arm Heat,<br>and Overall<br>Discomfort          | Significantl<br>y less   | Not<br>specified                     |                          |                                                 | -                |          |
| Nausea<br>and<br>Vomiting                                     | Similar<br>amount        | Similar<br>amount                    | Not<br>specified         |                                                 |                  |          |
| lohexol<br>and<br>lopamidol                                   | Not<br>specified         | Nephrogra<br>m Quality               | Good                     | lohexol was statistically significantl y better | Not<br>specified |          |
| Pyelograph<br>ic Density<br>and<br>Ureteric<br>Distension     | Similar                  | Similar                              | Not<br>specified         |                                                 |                  | _        |

**Table 4: Hemodynamic Effects** 



| Study<br>Procedur<br>e                            | Comparat<br>or    | Number<br>of<br>Patients                                   | Hemodyn<br>amic<br>Paramete<br>r | loxaglate<br>Effect | Comparat<br>or Effect                          | Citation |
|---------------------------------------------------|-------------------|------------------------------------------------------------|----------------------------------|---------------------|------------------------------------------------|----------|
| Femoral<br>Angiograp<br>hy                        | Diatrizoate       | 61                                                         | Heart Rate                       | Increased           | Increased (significantl y more than ioxaglate) |          |
| Systolic<br>and<br>Diastolic<br>Blood<br>Pressure | Decreased         | Decreased<br>(significantl<br>y more<br>than<br>ioxaglate) |                                  |                     |                                                |          |
| Urography                                         | Renografin<br>-60 | 60                                                         | Heart Rate                       | Less of an increase |                                                |          |
| Mean<br>Arterial<br>Blood<br>Pressure             | Slight rise       | Biphasic<br>rise then<br>fall                              |                                  |                     | -                                              |          |

## **Experimental Protocols**

The early clinical studies of **ioxaglic acid** were predominantly designed as randomized, double-blind, comparative trials to ensure unbiased assessment of efficacy and safety.

# A. Study Design: Double-Blind, Randomized, Parallel-Group/Crossover Trial

A common methodology involved a double-blind, randomized design where patients were assigned to receive either ioxaglate or a comparator contrast medium.

 Patient Population: Patients referred for specific radiological procedures such as cardioangiography, peripheral arteriography, or urography. Inclusion and exclusion criteria



were established to ensure a homogenous study population.

- Randomization: Patients were randomly allocated to one of the treatment groups.
- Blinding: Both the patient and the administering physician were unaware of the contrast agent being used. In some studies, a crossover design was employed where each patient received both contrast agents for different limbs, serving as their own control.
- Intervention: Administration of **ioxaglic acid** (Hexabrix) or the comparator contrast agent at a specified iodine concentration and volume, tailored to the imaging procedure.
- Data Collection:
  - Efficacy: Radiographic quality was assessed by independent observers who were blinded to the contrast agent used.
  - Safety and Tolerability: Adverse events, including sensations of pain and warmth, were recorded. Hemodynamic parameters such as heart rate and blood pressure were monitored.
  - Biochemical Analysis: Blood and urine samples were collected before and after the procedure to assess renal function and other biochemical parameters.

### **B. Specific Procedural Protocols**

- Cardioangiography and Left Ventriculography: The trial aimed to compare the safety and radiographic efficacy of iodixanol (320 mg I/ml) versus ioxaglate (Hexabrix 320 mg I/ml).
   Seventy-six patients were initially enrolled, with 36 receiving iodixanol and 38 receiving ioxaglate. The evaluation included vital signs, adverse events, patient discomfort, and clinical-chemical parameters in blood and urine.
- High-Dose Clinical Urography: A double-blind trial was conducted on 60 patients to compare
  Hexabrix with Renografin-60. The study assessed urinary iodine concentrations, urine
  volumes, and the diagnostic quality of excretory urograms. Hemodynamic changes and
  patient-reported discomfort were also recorded.
- Femoral Angiography: In a double-blind study with 34 patients, ioxaglate was compared with diatrizoate. The primary endpoints were patient-reported pain and changes in heart rate and



arterial blood pressure.

### **Visualizations**

The following diagrams illustrate the typical workflow of the early clinical trials assessing ioxaglic acid.





Figure 1: Randomized Controlled Trial Workflow for Ioxaglic Acid Efficacy

Click to download full resolution via product page

Caption: Workflow of a typical randomized controlled trial for **ioxaglic acid**.





Figure 2: Logical Flow of Efficacy and Safety Assessment

Click to download full resolution via product page

Caption: Logical flow for assessing efficacy and safety in ioxaglic acid trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. lodixanol and ioxaglate in cardioangiography: a double-blind randomized phase III study -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Iodixanol and ioxaglate in adult aortography and peripheral arteriography: a phase III clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Studies of Ioxaglic Acid Efficacy: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b129909#early-clinical-studies-of-ioxaglic-acid-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com